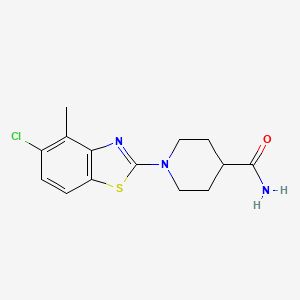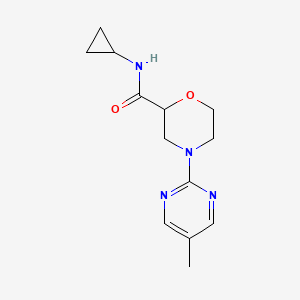![molecular formula C14H17N5O2 B12229108 3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229108.png)
3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrazole carbonyl group and a pyrrolidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the pyrrolidinylmethoxy intermediate. The final step involves the coupling of these intermediates with the pyridazine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, reagents, and purification methods is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.
3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring instead of pyridazine.
Uniqueness
3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N5O2 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C14H17N5O2/c1-10-2-3-13(18-16-10)21-9-11-5-7-19(8-11)14(20)12-4-6-15-17-12/h2-4,6,11H,5,7-9H2,1H3,(H,15,17) |
InChI Key |
GSQHAXWNJTVYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyclopropyl-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229031.png)
![4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B12229034.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12229037.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12229041.png)



![2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12229069.png)

![3-Tert-butyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229112.png)
![2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole](/img/structure/B12229118.png)
![2-(3-Methylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12229123.png)
![1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12229133.png)
